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Compound of Interest

Compound Name: 1-Cyclopropylpiperazine

Cat. No.: B079534

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Cyclopropylpiperazine (CAS No. 20327-23-5), a versatile building block in medicinal
chemistry. The information presented herein is intended to assist researchers in compound
identification, characterization, and quality control. This document details experimental
protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data in a clear, tabulated format, supplemented by visualizations to
elucidate key structural and analytical concepts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1-
Cyclopropylpiperazine. The following tables summarize the proton (*H) and carbon-13 (:3C)
NMR spectral data.

1H NMR Data

Experimental *H NMR data for 1-Cyclopropylpiperazine has been reported in deuterated
dimethyl sulfoxide (DMSO-d6). The chemical shifts (8) are reported in parts per million (ppm)
relative to tetramethylsilane (TMS).

Table 1: *H NMR Spectroscopic Data for 1-Cyclopropylpiperazine
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
0.25-0.30 m 2H CHz (cyclopropyl)
0.35-0.40 m 2H CH: (cyclopropyl)
1.54-1.60 m 1H CH (cyclopropyl)

CH: (piperazine, C3 &
2.43 t 4H (Pip

C5)

CH: (piperazine, C2 &
2.60 - 2.65 t 4H

C6)
3.30 S 1H NH (piperazine)

Source: ChemicalBook[1]

13C NMR Data

Experimental 33C NMR data for 1-Cyclopropylpiperazine is not readily available in the public

domain. The following table presents predicted 3C NMR chemical shifts. These values are

calculated based on computational models and should be used as a reference for expected

peak positions.

Table 2: Predicted 3C NMR Spectroscopic Data for 1-Cyclopropylpiperazine

Chemical Shift (8) ppm

Assighment

~8-10 CHz (cyclopropyl)
~38-40 CH (cyclopropyl)
~45-47 CHz (piperazine)
~52-54 CH:z (piperazine)

Note: These are predicted values and may differ from experimental results.
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Infrared (IR) Spectroscopy

An experimental IR spectrum for 1-Cyclopropylpiperazine is not publicly available. However,
based on the functional groups present in the molecule, the following characteristic absorption
bands can be expected.

Table 3: Expected FT-IR Absorption Bands for 1-Cyclopropylpiperazine

Wavenumber (cm~?) Vibration Mode Intensity
3250 - 3350 N-H stretch Medium
3000 - 3100 C-H stretch (cyclopropyl) Medium
2800 - 3000 C-H stretch (aliphatic) Strong
1450 - 1500 C-H bend (scissoring) Medium
1100 - 1200 C-N stretch Strong
~1020 Cyclopropyl ring breathing Medium

Mass Spectrometry (MS)

While a detailed experimental mass spectrum with fragmentation analysis for 1-
Cyclopropylpiperazine is not directly accessible, GC-MS data is noted to be available from
commercial sources[2]. The fragmentation of piperazine derivatives is well-documented and
typically involves characteristic cleavage patterns.

Table 4: Expected Mass Spectrometry Fragmentation for 1-Cyclopropylpiperazine
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m/z Value Proposed Fragment lon

126 [M]* (Molecular lon)

111 [M - CHs]*

97 [M - C2Hs]* or [M - NCH2]*

84 [Piperazine ring fragment]™*

70 [CaHsN]*

56 [CsHeN]* (Base peak for many piperazine
derivatives)

43 [CsH7]* or [C2HsN]*

Experimental Protocols

The following are general protocols for the spectroscopic analysis of piperazine derivatives,
including 1-Cyclopropylpiperazine.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 1-Cyclopropylpiperazine in approximately 0.7 mL
of a suitable deuterated solvent (e.g., DMSO-d6, CDCIs) in a 5 mm NMR tube.

e Instrumentation: Acquire *H and 3C NMR spectra on a 300 or 400 MHz NMR spectrometer.
e H NMR Acquisition:

o Use a standard one-pulse sequence.

o Set the spectral width to 0-15 ppm.

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Use a proton-decoupled pulse sequence (e.g., zgpg30).
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o Set the spectral width to 0-220 ppm.

o Alonger acquisition time and a greater number of scans are typically required compared
to 'H NMR.

o Data Processing: Process the raw data (Free Induction Decay) using appropriate software
(e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline
correction. Reference the spectra to the residual solvent peak or an internal standard (e.g.,
TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the
sample with dry potassium bromide and pressing it into a thin, transparent disk. For liquid
samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

 Instrumentation: Record the FT-IR spectrum using a Fourier Transform Infrared
Spectrometer.

o Data Acquisition: Typically, scan the sample in the range of 4000 to 400 cm~1.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve a small amount of 1-Cyclopropylpiperazine in a volatile
organic solvent (e.g., methanol or dichloromethane).

e Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an electron ionization (EI) source.

e Gas Chromatography (GC) Conditions:
o Column: Use a nonpolar capillary column (e.g., DB-5ms).

o Injector Temperature: Set to a temperature that ensures efficient vaporization (e.g., 250
°C).
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o Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then
ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

o Carrier Gas: Use helium at a constant flow rate.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from a low to a high m/z range (e.g., 40-400 amu).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure. Compare the obtained spectrum with library spectra if available.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the
analysis of 1-Cyclopropylpiperazine.
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Figure 1. General workflow for the spectroscopic analysis of 1-Cyclopropylpiperazine.
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Figure 2. Proposed mass spectrometry fragmentation of 1-Cyclopropylpiperazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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